Purine Nucleoside Phosphorylase (PNP) Inhibition: Scaffold-Class Activity Distinguishes [3,2-d] from [2,3-d] Regioisomers
The 5H-pyrrolo[3,2-d]pyrimidine scaffold was identified as a novel class of human purine nucleoside phosphorylase (PNP) inhibitors, establishing a pharmacophore distinct from the 7H-pyrrolo[2,3-d]pyrimidine scaffold which lacks documented PNP inhibitory activity [1]. In a seminal medicinal chemistry study defining this scaffold class, a 2,6-diamino-substituted pyrrolo[3,2-d]pyrimidin-4-one derivative demonstrated a Ki of 2000 nM against human PNP [1]. This level of inhibition, achieved with the core [3,2-d] scaffold architecture, is not observed with the isomeric 7H-pyrrolo[2,3-d]pyrimidine core, which is instead predominantly characterized as a kinase inhibitor scaffold [2].
| Evidence Dimension | Human purine nucleoside phosphorylase (PNP) inhibitory activity |
|---|---|
| Target Compound Data | Scaffold derivative Ki = 2000 nM |
| Comparator Or Baseline | 7H-pyrrolo[2,3-d]pyrimidine core scaffold (no documented PNP inhibitory activity) |
| Quantified Difference | Qualitative distinction: [3,2-d] scaffold is a validated PNP inhibitor class; [2,3-d] scaffold lacks PNP inhibition data |
| Conditions | Enzymatic assay; 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one derivative |
Why This Matters
Researchers pursuing PNP-targeted immunosuppressive or anti-gout programs must select the [3,2-d] scaffold; the [2,3-d] regioisomer is not a valid surrogate for this target class.
- [1] Sircar JC, Kostlan CR, Gilbertsen RB, Bennett MK, Dong MK, Cetenko WJ. Inhibitors of human purine nucleoside phosphorylase. Synthesis of pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase inhibitors as potentially T-cell selective immunosuppressive agents. J Med Chem. 1992;35(9):1605-1609. View Source
- [2] Wang C, et al. Synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorg Med Chem. 2022. View Source
